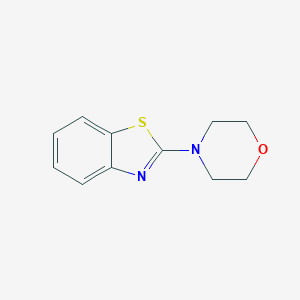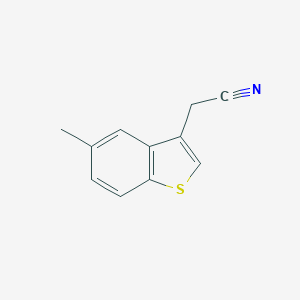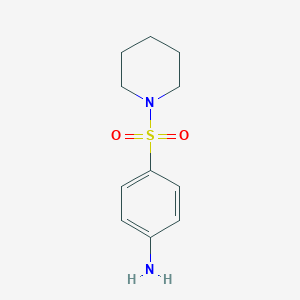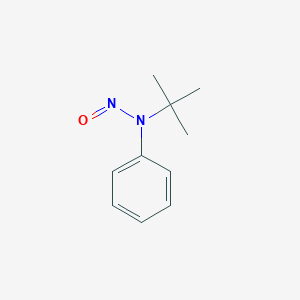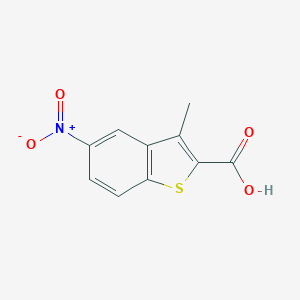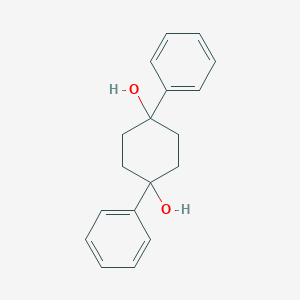
1,4-Diphenylcyclohexane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylcyclohexane-1,4-diol, also known as DPCD, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DPCD is a white crystalline solid that is soluble in organic solvents. It is synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 1,4-Diphenylcyclohexane-1,4-diol is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of inflammatory mediators. 1,4-Diphenylcyclohexane-1,4-diol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Effets Biochimiques Et Physiologiques
1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Diphenylcyclohexane-1,4-diol has several advantages for lab experiments, including its ease of synthesis and its ability to act as a starting material for the synthesis of various polymers and copolymers. However, 1,4-Diphenylcyclohexane-1,4-diol has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1,4-Diphenylcyclohexane-1,4-diol. One direction is the exploration of its potential use as a drug delivery system. Another direction is the investigation of its anti-inflammatory and analgesic effects in human models. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of 1,4-Diphenylcyclohexane-1,4-diol derivatives are also promising areas of research.
Méthodes De Synthèse
1,4-Diphenylcyclohexane-1,4-diol can be synthesized by several methods, including the reaction of cyclohexanone with phenyl magnesium bromide and the reaction of cyclohexanone with bromobenzene in the presence of magnesium. Another method involves the reaction of 1,4-cyclohexanedione with phenyl hydrazine in the presence of a reducing agent. The yield of 1,4-Diphenylcyclohexane-1,4-diol varies with the synthesis method employed.
Applications De Recherche Scientifique
1,4-Diphenylcyclohexane-1,4-diol has been studied for its potential applications in various fields, including materials science, pharmacology, and environmental science. In materials science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a starting material for the synthesis of various polymers and copolymers. In pharmacology, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a drug delivery system. In environmental science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a chelating agent for the removal of heavy metals from contaminated water.
Propriétés
Numéro CAS |
32651-20-0 |
|---|---|
Nom du produit |
1,4-Diphenylcyclohexane-1,4-diol |
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1,4-diphenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
Clé InChI |
USAODBZLWPXYON-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
SMILES canonique |
C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Autres numéros CAS |
32651-20-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



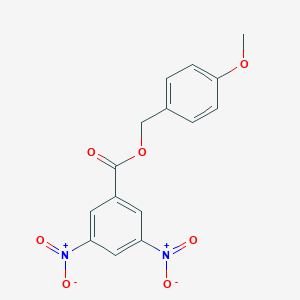
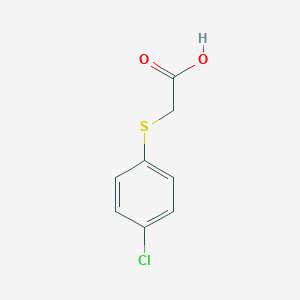
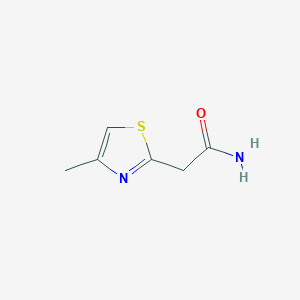
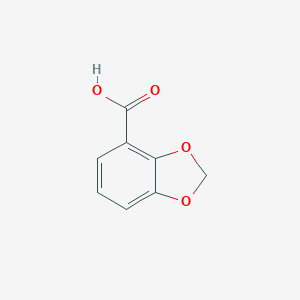
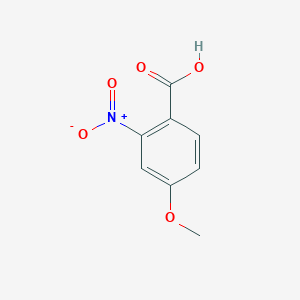
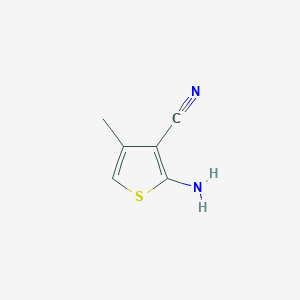
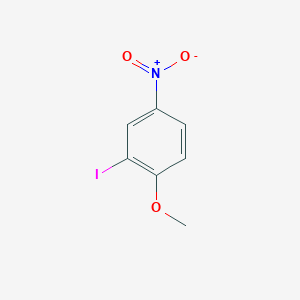
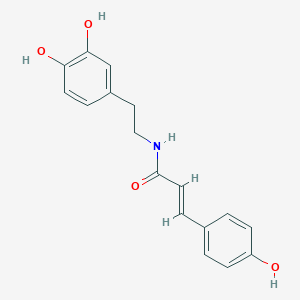
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
